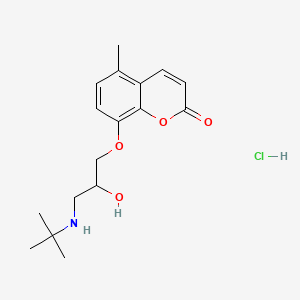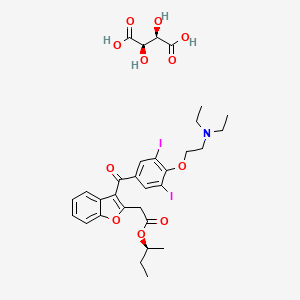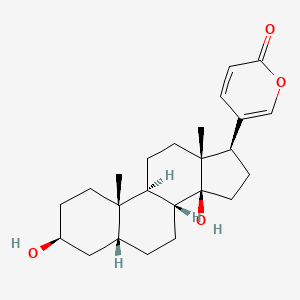
Buthionine sulfoximine
Descripción general
Descripción
Buthionine sulfoximine (BSO) is a sulfoximine derivative that reduces levels of glutathione and is being investigated as an adjunct with chemotherapy in the treatment of cancer . The compound inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis .
Synthesis Analysis
While the exact synthesis process of BSO is not detailed in the search results, it’s known that BSO induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) .Molecular Structure Analysis
The molecular formula of BSO is C8H18N2O3S . It has a molar mass of 222.305 g/mol . The structure of the studied BSO derivative was assessed by NMR spectroscopy .Physical And Chemical Properties Analysis
BSO has a density of 1.29 g/mL, a melting point of 215 °C, and a boiling point of 382.3 °C .Aplicaciones Científicas De Investigación
Cancer Research
- Field : Oncology
- Application : BSO is used as an adjuvant drug to increase the sensitivity of cancer cells to neoplastic agents . It’s used in combination with copper complexes to enhance the antitumor effect on lung cancer cell models .
- Methods : BSO inhibits the production of glutathione (GSH), enhancing the effect of copper complexes on tumor cell viability and oxidative damage . The co-treatment with BSO and copper complexes induced oxidative stress by increasing ROS level .
- Results : The combination of BSO and copper complexes generated DNA strand breaks, causing the arrest of the cell cycle in the G2/M phase, triggering apoptosis .
Drug Delivery Systems
- Field : Nanotechnology
- Application : BSO is encapsulated in a folate-targeted generation four polyurea dendrimer (PURE G4 -FA 2) and its release profile is followed for 24 h at pH 7.4 and 37 °C .
- Methods : The protocol uses in situ BSO derivatization, by the formation of a catechol-derived orto-quinone, followed by visible detection of the derivative at 503 nm .
- Results : The structure of the studied BSO derivative was assessed by NMR spectroscopy .
Plant Embryo Culture
- Field : Plant Biology
- Application : BSO, an inhibitor of GSH (reduced glutathione), is used to improve the structure of the shoot apical meristem and promote embryo maturation .
- Methods : BSO switches the cellular glutathione pool towards the oxidized form GSSG .
- Results : The application of BSO positively influences embryo quality and improves the post-embryonic performance of the embryos .
Inducing Oxidative Stress in Animals
- Field : Animal Biology
- Application : BSO is used to induce oxidative stress in animals like Starlings .
- Methods : BSO is administered to the animals to deplete choroidal glutathione (GSH) .
- Results : The specific outcomes of this application are not detailed in the available resources .
Inducing Oxidative Stress in Animals
- Field : Animal Biology
- Application : BSO is used to induce oxidative stress in animals like Starlings . It’s also used to deplete choroidal glutathione (GSH) in two-day-old rat pups .
- Methods : BSO is administered to the animals to deplete choroidal glutathione (GSH) .
- Results : The specific outcomes of this application are not detailed in the available resources .
DNA Deletions in Mice
- Field : Genetics
- Application : BSO is used to induce DNA deletions in mice .
- Methods : BSO induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) .
- Results : BSO treatment resulted in a significantly increased frequency of DNA deletions and decreased concentrations of GSH and cysteine .
Safety And Hazards
Direcciones Futuras
BSO is being investigated for its potential in cancer treatment. It’s reported to increase the sensitivity of cancer cells to neoplastic agents . BSO nanoformulations are envisaged as potential chemotherapeutics . Furthermore, BSO has been used in trials studying the treatment of Neuroblastoma and Melanoma .
Propiedades
IUPAC Name |
2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044434 | |
| Record name | Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Buthionine sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Buthionine sulfoximine | |
CAS RN |
5072-26-4 | |
| Record name | Buthionine sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5072-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buthionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5072-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)


![2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile](/img/structure/B1668019.png)








